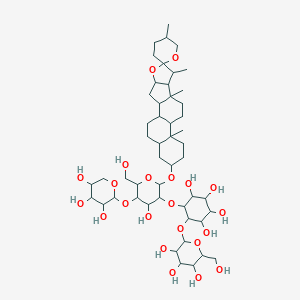

Cantalasaponin 3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cantalasaponin 3 is a triterpenoid saponin that is extracted from the root of the medicinal plant, Gynostemma pentaphyllum. It has been found to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic activities.

Applications De Recherche Scientifique

Biocatalytic Transformations and Structure Elucidation Cantalasaponin 3, a glucosylated steroidal glycoside, has been a subject of interest due to its potential in biocatalytic transformations. Research has explored the use of enzymes, such as Toruzyme 3.0 L, to facilitate the glucosylation of steroidal saponins like cantalasaponin I, leading to the discovery of new glucosylated products. These transformations are crucial for understanding the structural and functional diversity of saponins, providing insights into their biological activities and potential therapeutic applications (Kang et al., 2012).

Neuroinflammatory Disease Therapy this compound's applications extend into the realm of neuroinflammatory disease therapy. Its anti-inflammatory properties have been demonstrated in models of neuroinflammation induced by lipopolysaccharide (LPS), where it significantly reduced the brain concentration of pro-inflammatory cytokines while increasing anti-inflammatory cytokines. This effect underscores the potential of this compound in developing treatments for neurodegenerative disorders characterized by chronic neuroinflammation (Herrera-Ruiz et al., 2019).

Pharmacological Activity Enhancement through Glucosylation The pharmacological activities of steroidal saponins can be significantly influenced by their sugar chains. Research has shown that the glucosylation of steroidal saponins, including cantalasaponin I, can be achieved using cyclodextrin glucanotransferase (CGTase) to produce glucosylated derivatives. This enzymatic modification aims to synthesize saponins with novel sugar chains, potentially enhancing their biological and pharmacological activities. The study on the glucosylation of cantalasaponin I highlights the importance of structural modification in developing new therapeutic agents with improved efficacy (Wang et al., 2010).

Propriétés

Numéro CAS |

103735-23-5 |

|---|---|

Formule moléculaire |

C50H82O22 |

Poids moléculaire |

1035.2 g/mol |

Nom IUPAC |

5-[4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4-tetrol |

InChI |

InChI=1S/C50H82O22/c1-19-7-12-50(65-17-19)20(2)30-27(72-50)14-25-23-6-5-21-13-22(8-10-48(21,3)24(23)9-11-49(25,30)4)66-47-44(40(63)41(29(16-52)68-47)70-45-38(61)31(54)26(53)18-64-45)69-42-36(59)34(57)35(58)37(60)43(42)71-46-39(62)33(56)32(55)28(15-51)67-46/h19-47,51-63H,5-18H2,1-4H3 |

Clé InChI |

FYOUZAVGEYRIAZ-UHFFFAOYSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(C9OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)C)OC1 |

SMILES canonique |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(C9OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)C)OC1 |

Synonymes |

cantalasaponin 3 cantalasaponin-3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol](/img/structure/B10133.png)

![(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid](/img/structure/B10145.png)

![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)